N,N'-1,2-phenylenebis(3-cyclohexylpropanamide)
Description
N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) is a chemical compound with a specific molecular structure and properties. It is characterized by its unique synthesis process and molecular structure, which lead to specific chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) often involves complex chemical reactions. For example, the synthesis of N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and N,N'-(1,2-cyclohexanediyl)bis(pyridine-2-carboxamide) involves crystalline structures and specific chemical processes (Lin et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) can be complex. For instance, in N,N'-(1,2-phenylene)bis(pyridine-2carboxamide), the benzene ring is nearly coplanar with one of the pyridine rings, forming specific dihedral angles (Lin et al., 2001).
Chemical Reactions and Properties
Chemical reactions and properties of these compounds are influenced by their molecular structure. For example, the synthesis and properties of polyamides based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane involve complex chemical reactions leading to materials with specific properties (Yang et al., 1999).
Physical Properties Analysis
The physical properties of compounds like N,N'-1,2-phenylenebis(3-cyclohexylpropanamide) are defined by their molecular structure. For instance, the crystal structure of polyamides containing 1,3‐cyclohexane rings affects their crystallinity, which in turn influences their physical properties (Inoue & Hoshino, 1980).
Chemical Properties Analysis
The chemical properties of such compounds are determined by their molecular composition and structure. Studies on compounds like N,N'-(1,2-phenylene)bis(pyridine-2carboxamide) provide insights into their chemical behaviors and properties (Lin et al., 2001).
properties
IUPAC Name |
3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h7-8,13-14,19-20H,1-6,9-12,15-18H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURMLRRXBLVJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2NC(=O)CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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